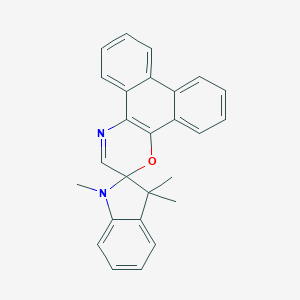
Photorome III
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Photorome III is a photoactivatable crosslinker that has been widely used in scientific research for many years. It is a versatile tool that allows researchers to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions.
作用機序
Photorome III is a photoactivatable crosslinker that works by forming covalent bonds between biomolecules. It is activated by exposure to UV light, which causes the benzophenone group to undergo a photochemical reaction that results in the formation of a highly reactive triplet state. This reactive state can then react with nearby biomolecules to form covalent bonds.
Biochemical and Physiological Effects:
Photorome III has been shown to have a wide range of biochemical and physiological effects. It can be used to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. It can also be used to study the conformational changes that occur in biomolecules upon binding to other molecules. Additionally, Photorome III has been used to study the structure and function of proteins.
実験室実験の利点と制限
One of the major advantages of using Photorome III in lab experiments is its ability to selectively label and crosslink specific biomolecules. This allows researchers to study the interactions between specific biomolecules in a complex mixture. Additionally, Photorome III is a relatively simple and straightforward tool to use in lab experiments.
However, there are also some limitations to using Photorome III in lab experiments. One limitation is that it requires exposure to UV light to activate it, which can be damaging to cells and other biomolecules. Additionally, Photorome III can only be used to study interactions between biomolecules that are in close proximity to each other.
将来の方向性
There are many future directions for the use of Photorome III in scientific research. One area of future research is the development of new and improved crosslinkers that are more specific and less damaging to cells and other biomolecules. Additionally, Photorome III could be used to study the interactions between biomolecules in live cells, which would provide a more accurate representation of the interactions that occur in vivo. Finally, Photorome III could be used to study the interactions between biomolecules in complex mixtures, such as those found in biological fluids.
合成法
Photorome III is synthesized from the reaction of 4-bromo-1,2,3,5-tetrafluorobenzene with 2,4,5-trimethoxybenzyl alcohol in the presence of potassium carbonate. The resulting product is then purified by column chromatography to obtain pure Photorome III.
科学的研究の応用
Photorome III has been widely used in scientific research to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. It is a powerful tool that allows researchers to identify and study the interactions between biomolecules. Photorome III is commonly used in studies that involve photoaffinity labeling, crosslinking, and photoactivation.
特性
CAS番号 |
119980-36-8 |
|---|---|
製品名 |
Photorome III |
分子式 |
C26H22N2O |
分子量 |
378.5 g/mol |
IUPAC名 |
1,3,3-trimethylspiro[indole-2,2'-phenanthro[9,10-b][1,4]oxazine] |
InChI |
InChI=1S/C26H22N2O/c1-25(2)21-14-8-9-15-22(21)28(3)26(25)16-27-23-19-12-6-4-10-17(19)18-11-5-7-13-20(18)24(23)29-26/h4-16H,1-3H3 |
InChIキー |
JTRRHUVYCPAWOM-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C5=CC=CC=C5C6=CC=CC=C64)C)C |
正規SMILES |
CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C5=CC=CC=C5C6=CC=CC=C64)C)C |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



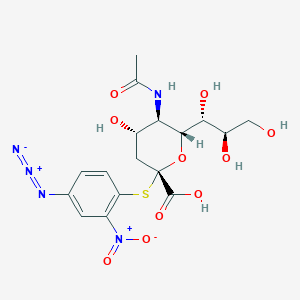

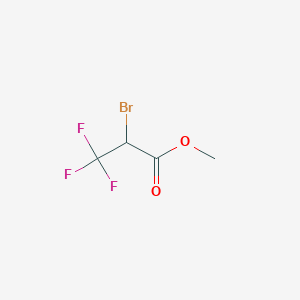
![1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B40618.png)
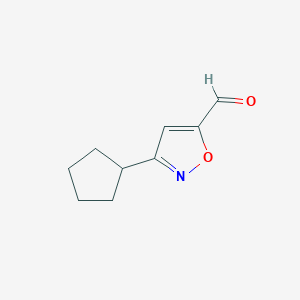


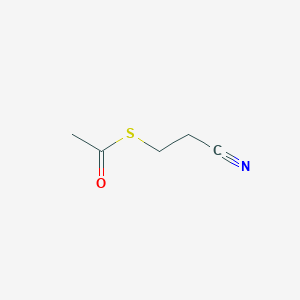

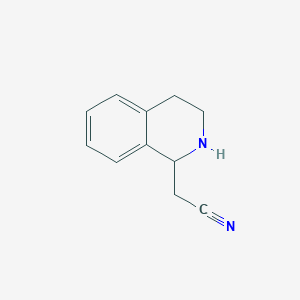
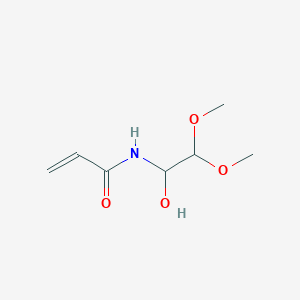
![4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B40639.png)

